2-Methylpropionic-2-D1 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropionic-2-D1 acid is a deuterated analog of 2-methylpropanoic acid, also known as isobutyric acid. This compound is characterized by the replacement of a hydrogen atom with a deuterium atom, which is a stable isotope of hydrogen. The structural formula of this compound is (CD₃)₂CHCOOH. This modification can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylpropionic-2-D1 acid can be synthesized through several methods. One common approach involves the deuteration of 2-methylpropanoic acid using deuterium gas (D₂) in the presence of a catalyst. Another method includes the use of deuterated reagents in the synthesis of the compound from its precursors.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuteration of 2-methylpropanoic acid. This process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the target molecule. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpropionic-2-D1 acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of esters, amides, or halides.
Wissenschaftliche Forschungsanwendungen
2-Methylpropionic-2-D1 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the role of specific metabolic pathways and enzymes.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methylpropionic-2-D1 acid involves its interaction with molecular targets and pathways similar to those of non-deuterated 2-methylpropanoic acid. The presence of deuterium can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between deuterium and carbon is greater than that of hydrogen and carbon. This can lead to slower reaction rates and altered metabolic pathways, providing valuable insights into the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Methylpropanoic acid (Isobutyric acid): The non-deuterated analog of 2-Methylpropionic-2-D1 acid.
2-Deuterio-2-methylbutanoic acid: Another deuterated carboxylic acid with a similar structure but an additional carbon atom.
2-Deuterio-2-methylpentanoic acid: A deuterated carboxylic acid with two additional carbon atoms.
Uniqueness: this compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly useful in isotopic labeling studies and research applications where the kinetic isotope effect is of interest. The compound’s ability to provide insights into reaction mechanisms and metabolic pathways sets it apart from its non-deuterated counterparts.
Eigenschaften
IUPAC Name |
2-deuterio-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-WFVSFCRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.